molecular formula C25H23BrN2O B11638802 9-Bromo-5-(4-isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11638802
M. Wt: 447.4 g/mol
InChI Key: YPGOBGGEMLQKLB-UHFFFAOYSA-N
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Description

9-Bromo-5-(4-isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound is characterized by its unique structure, which includes a bromine atom, an isopropylphenyl group, and a phenyl group attached to a dihydropyrazolo[1,5-c][1,3]benzoxazine core. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(4-isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable phenylhydrazine and an appropriate diketone, the pyrazole ring can be formed through a cyclization reaction.

    Formation of the Benzoxazine Ring: This step involves the cyclization of the intermediate compound with an appropriate phenol derivative under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known bioactive molecules.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties.

    Antimicrobial Activity: Studied for its effectiveness against various microbial strains.

Industry

    Polymer Science: Used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism by which 9-Bromo-5-(4-isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atom and the aromatic rings play crucial roles in binding interactions, while the pyrazolo[1,5-c][1,3]benzoxazine core may be involved in specific molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Bromo-5-(4-isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C25H23BrN2O

Molecular Weight

447.4 g/mol

IUPAC Name

9-bromo-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23BrN2O/c1-16(2)17-8-10-19(11-9-17)25-28-23(21-14-20(26)12-13-24(21)29-25)15-22(27-28)18-6-4-3-5-7-18/h3-14,16,23,25H,15H2,1-2H3

InChI Key

YPGOBGGEMLQKLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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